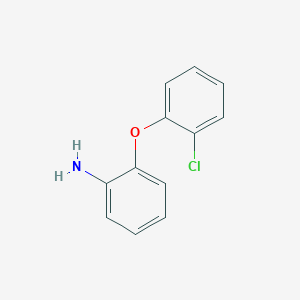

2-(2-Chlorophenoxy)aniline

Beschreibung

Contextual Significance of Halogenated Aryl Ether Amines in Chemical Science

Halogenated aryl ether amines represent a significant class of organic compounds characterized by an amine group and a halogen substituent attached to a diaryl ether framework. This structural motif is a cornerstone in synthetic organic chemistry, providing a versatile scaffold for the construction of more complex molecules. The presence of the ether linkage imparts a degree of conformational flexibility, while the halogen atom serves as a reactive handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation. acs.orglibretexts.org

These compounds are crucial intermediates in several industrial sectors. In the pharmaceutical industry, the diaryl ether core is a common feature in many biologically active molecules. korgl.comchembk.com The specific placement of halogen and amine groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In agrochemicals, this class of compounds serves as precursors for the synthesis of certain pesticides and herbicides. lookchem.com The dye industry also utilizes halogenated aryl ether amines as building blocks for creating stable color compounds. lookchem.com The continued exploration of halogenated aryl ether amines is driven by the demand for novel molecules with specific functions in medicine, materials science, and agriculture. libretexts.orgsigmaaldrich.com

Research Rationale and Scope for 2-(2-Chlorophenoxy)aniline Investigations

This compound is a specific member of the halogenated aryl ether amine family, distinguished by a chlorine atom on one phenyl ring and an amino group on the other, linked by an ether bond. Its investigation is propelled by its potential as a key intermediate in the synthesis of various high-value chemical entities. korgl.comamericanelements.com Research into this compound focuses on understanding its fundamental chemical properties, optimizing its synthesis, and exploring its utility in building more complex molecular architectures.

The chemical structure of this compound makes it a valuable precursor. The amino group can be readily transformed into other functional groups or used to form heterocyclic rings, while the chloro-substituted phenyl ring can participate in various coupling reactions. This dual functionality allows for a stepwise and controlled approach to synthesizing complex target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 56966-47-3 sigmaaldrich.comamericanelements.com |

| Molecular Formula | C₁₂H₁₀ClNO americanelements.com |

| Molecular Weight | 219.67 g/mol americanelements.com |

| Appearance | Powder americanelements.com |

| Boiling Point | 304.228 °C at 760 mmHg americanelements.com |

| Density | 1.261 g/cm³ americanelements.com |

| IUPAC Name | This compound americanelements.com |

| SMILES | C1=CC=C(C(=C1)N)OC2=CC=CC=C2Cl americanelements.com |

| InChI Key | KSDCPEXSRBLIRA-UHFFFAOYSA-N sigmaaldrich.comamericanelements.com |

This table presents data compiled from various chemical suppliers and databases. sigmaaldrich.comamericanelements.comuni.lu

Research investigations into this compound primarily revolve around its synthesis. The formation of the diaryl ether bond is a key challenge, and several synthetic strategies are explored to achieve this transformation efficiently. Two of the most prominent methods investigated are the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

The Ullmann condensation is a classical method that involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of 2-chlorophenol (B165306) with an appropriate aminophenyl halide or vice-versa. Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Modern research aims to develop milder and more efficient catalytic systems. organic-chemistry.org

The Buchwald-Hartwig amination is a more contemporary, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has become a powerful tool in organic synthesis due to its broad substrate scope and tolerance for various functional groups. wikipedia.org For the synthesis of this compound, this would typically involve coupling an amine with an aryl halide. Research in this area focuses on developing and optimizing catalyst systems, often involving sophisticated phosphine (B1218219) ligands, to improve yields and reaction conditions. beilstein-journals.orgnih.gov

Table 2: Comparison of Synthetic Routes for Aryl Ether Amine Formation

| Synthetic Method | Catalyst Type | Typical Conditions | Key Research Focus |

|---|---|---|---|

| Ullmann Condensation | Copper-based (e.g., Cu, CuI) wikipedia.org | High temperatures (>200°C), polar solvents (e.g., DMF, NMP) wikipedia.org | Development of soluble catalysts and milder reaction conditions. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., X-Phos) wikipedia.orgbeilstein-journals.org | Milder temperatures, use of a base (e.g., KOt-Bu, Cs₂CO₃) wikipedia.orgbeilstein-journals.org | Catalyst system optimization for broader substrate scope and higher efficiency. nih.govresearchgate.net |

The scope of research on this compound also extends to its derivatization. For instance, it can be a precursor for synthesizing more complex structures, such as N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, through reactions involving its amine functionality. researchgate.net The compound and its derivatives are also studied for their potential applications in creating novel pharmaceutical intermediates and materials. korgl.commdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDCPEXSRBLIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502873 | |

| Record name | 2-(2-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-47-3 | |

| Record name | 2-(2-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Chlorophenoxy Aniline and Analogues

Established Synthetic Routes to 2-(2-Chlorophenoxy)aniline

The preparation of this compound predominantly relies on the transformation of a nitro-substituted precursor, 1-(2-chlorophenoxy)-2-nitrobenzene (B1636361). This conversion is typically achieved through reductive strategies, with catalytic hydrogenation being a prominent and efficient method.

Reductive Strategies from Nitro Precursors

The reduction of the nitro group in 1-(2-chlorophenoxy)-2-nitrobenzene is a fundamental step in the synthesis of this compound. Various reducing agents and conditions can be employed to achieve this transformation.

One documented method involves the use of zinc dust in the presence of ammonium (B1175870) formate (B1220265). In a specific instance, a mixture of 1-(2-chlorophenoxy)-2-nitrobenzene, zinc dust, and ammonium formate in a methanol (B129727) and water solvent system was stirred at 90°C for four hours. google.com This process resulted in the formation of this compound, which was subsequently purified by flash chromatography. google.com

Another classic approach utilizes iron powder in an acidic medium. For a related compound, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, a mixture of iron powder, the corresponding nitro-diphenyl ether, and acetic acid in an ethanol (B145695)/water solution was refluxed for two hours. nih.gov This method highlights a common reductive strategy that can be adapted for similar aromatic nitro compounds.

A process for preparing halogenated aromatic amines, including those with ether linkages, employs catalytic transfer hydrogenation with ammonium formate. google.com This is often followed by conventional hydrogenation with gaseous hydrogen to minimize side reactions like the cleavage of carbon-chlorine and carbon-oxygen-carbon bonds.

Table 1: Comparison of Reductive Strategies for Nitro Precursors

| Reductant System | Precursor | Conditions | Product | Reference |

| Zinc dust, Ammonium formate | 1-(2-chlorophenoxy)-2-nitrobenzene | Methanol/Water, 90°C, 4 hours | This compound | google.com |

| Iron powder, Acetic acid | 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | Ethanol/Water, Reflux, 2 hours | 3-chloro-4-(4′-chlorophenoxy)aminobenzene | nih.gov |

| Ammonium formate | Halogenated aromatic nitro compounds | Noble metal catalyst | Halogenated aromatic amines | google.com |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitroarenes to their corresponding anilines. This technique offers high yields and cleaner reaction profiles compared to some stoichiometric reductions.

For instance, the synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) has been achieved through catalytic hydrogenation of the nitro precursor using a platinum on carbon (Pt/C) catalyst. google.com This method is noted for its ability to suppress side reactions such as dehalogenation and ether cleavage, leading to higher product purity. A patent describes a process for producing 2-(p-chlorophenoxy)aniline where a solution of 2-(p-chlorophenoxy)nitrobenzene is treated with hydrazine (B178648) hydrate (B1144303) in the presence of a platinum catalyst at 80°C to 110°C. google.com

The choice of catalyst and reaction conditions is crucial for the success of catalytic hydrogenation. A study on the hydrogenation of various chloro-nitroarenes, including 1-(4-chlorophenoxy)-2-nitrobenzene, demonstrated high activity and selectivity towards the desired chloro-arylamines using a 0.5PdCo-red catalyst. researchgate.netresearchgate.net This highlights the potential of bimetallic catalysts in these transformations. researchgate.netresearchgate.net

Table 2: Catalytic Hydrogenation Methods for Nitro-Phenoxy-Aniline Synthesis

| Catalyst | Precursor | Conditions | Product | Reference |

| Platinum on Carbon (Pt/C) | 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | Gaseous hydrogen | 5-chloro-2-(2,4-dichlorophenoxy)aniline | google.com |

| Platinum catalyst | 2-(p-chlorophenoxy)nitrobenzene | Hydrazine hydrate, 80-110°C | 2-(p-chlorophenoxy)aniline | google.com |

| 0.5PdCo-red | 1-(4-chlorophenoxy)-2-nitrobenzene | Hydrogen gas, 3 hours | 1-(4-chlorophenoxy)aniline | researchgate.netresearchgate.net |

Derivatization and Further Synthetic Transformations Utilizing this compound as a Synthon

This compound serves as a versatile synthon, or building block, for the synthesis of a wide range of more complex molecules. Its bifunctional nature, possessing both an amine and a substituted phenoxy group, allows for diverse chemical modifications.

Amide Coupling Reactions for Congener Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and this compound is frequently used as the amine component in these reactions to generate novel congeners. hepatochem.com These reactions typically involve the coupling of the aniline (B41778) with a carboxylic acid or its activated derivative. nih.govresearchgate.net

Standard amide coupling reactions often employ coupling reagents to facilitate the formation of the amide bond. For example, the synthesis of various 2-phenoxyanilide congeners was achieved by reacting commercially available 2-(4-chlorophenoxy)aniline (B29517) with acid chlorides in the presence of triethylamine. nih.govresearchgate.net In cases where acid chlorides are not used, coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with a base such as DIPEA (diisopropylethylamine) can be effective. nih.gov

Another protocol for amide bond formation with electron-deficient anilines involves the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), with a catalytic amount of HOBt (hydroxybenzotriazole). nih.gov This method has proven effective for coupling various carboxylic acids with aniline derivatives. nih.gov

Table 3: Reagents for Amide Coupling Reactions with Phenoxy Anilines

Heterocyclic Ring Formation Strategies

The structure of this compound provides a scaffold for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals and other functional materials. uomus.edu.iq These transformations often involve intramolecular cyclization reactions.

Palladium-catalyzed cyclization reactions are a powerful tool for heterocycle synthesis. For instance, the condensation of 2-bromostyrene (B128962) with 2-chloroaniline (B154045) derivatives can yield diphenylamine (B1679370) intermediates that, through ligand-controlled intramolecular cyclization, can be selectively converted into five-, six-, or seven-membered heterocycles such as indoles, carbazoles, acridines, and dibenzazepines. mit.edunih.gov While this example uses a related aniline, the principles can be extended to derivatives of this compound.

Another strategy involves the cyclization of prenylated aniline substrates. nih.gov Optimized conditions using phenylselenium chloride (PhSeCl) as a mediator can lead to the formation of tricyclic compounds from geranylated aniline sulfonamides. nih.gov Furthermore, 1,5-hydride transfer-triggered cyclization reactions of 2-(2-vinyl)phenoxy-tert-anilines have been studied, leading to the formation of oxazonine products and unique dimeric structures. rsc.org

Ligand Synthesis from this compound Derivatives

The structural features of this compound and its derivatives make them suitable for the synthesis of ligands for coordination chemistry. The presence of nitrogen and oxygen donor atoms allows for the formation of stable complexes with various metal ions.

While direct examples of ligand synthesis from this compound were not prevalent in the search results, the general principles of ligand design suggest its utility. The aniline nitrogen can be readily functionalized, for instance, through Schiff base condensation with aldehydes or ketones, to introduce additional coordination sites. The phenoxy group can also participate in coordination, or its substituents can be modified to tune the electronic and steric properties of the resulting ligand. The synthesis of meta-terphenyls, which are of interest in coordination chemistry, can be achieved from substituted anilines, indicating a potential pathway for creating complex ligands. beilstein-journals.org

General Organic Synthesis Transformations

The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the primary aromatic amine, the diphenyl ether linkage, and the two chlorinated benzene (B151609) rings. These features allow for a variety of organic transformations, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials. The primary reaction sites are the nucleophilic amino group and the electron-rich aromatic rings.

The primary amino group is a key site for functionalization, readily undergoing acylation, alkylation, and diazotization reactions.

Acylation: The amino group of this compound and its analogues can be easily acylated to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functionalities. For instance, the acylation of anilines can be achieved using various acylating agents such as acid anhydrides or acid chlorides. In a general procedure, an aniline is reacted with an organic acid anhydride (B1165640), sometimes in the presence of a base or with prior formation of the hydrochloride salt. libretexts.org For example, 2-chloroaniline can be readily acetylated. lumenlearning.com While specific examples for this compound are not abundant in readily available literature, the reaction is a standard transformation for anilines. researchgate.net

A patent describes the acylation of 3-fluoro-4-aminophenol with acetic anhydride as a preliminary step in a multi-step synthesis, highlighting the commonality of this transformation in building complex molecules. google.com The reaction conditions for the acylation of various anilines are generally mild.

Interactive Data Table: General Conditions for Aniline Acylation

| Acylating Agent | Substrate | Base/Catalyst | Solvent | Temperature | Yield | Reference |

| Acetic Anhydride | Aniline | Sodium Acetate | Water/HCl | Room Temp | High | libretexts.org |

| Diethyl Malonate | 2-Chloroaniline | Cs₂CO₃ | None | 130 °C | Good | lumenlearning.com |

| Formic Acid | 3-Chloroaniline (B41212) | None | Organic Solvent | Reflux | N/A | |

| Acetic Anhydride | 3-Fluoro-4-aminophenol | N/A | Ethylene Dichloride | 10-20 °C | High | google.com |

Note: This table represents general conditions for aniline acylation and may require optimization for this compound.

N-Alkylation: The nitrogen atom of the primary amine can be alkylated to form secondary or tertiary amines. This is a fundamental transformation for introducing alkyl substituents. Catalytic N-alkylation of anilines with alcohols has emerged as an efficient and environmentally friendly method. nih.govcsic.esorganic-chemistry.org For example, various substituted anilines can be N-alkylated with benzyl (B1604629) alcohol in the presence of an Iridium(III) catalyst, with yields ranging from 65% to 86%. nih.gov While direct examples for this compound are scarce, the general applicability of these methods suggests its viability.

Diazotization and Subsequent Reactions: The primary aromatic amine functionality allows for diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), forming a diazonium salt. mnstate.edunumberanalytics.com This intermediate is highly versatile and can undergo a variety of subsequent reactions, most notably the Sandmeyer reaction, to introduce a wide range of substituents onto the aromatic ring. uomustansiriyah.edu.iqwikipedia.org

The diazonium salt of 2-(4-chlorophenoxy)aniline has been used to synthesize 2-chlorodibenzofuran (B1219818) via an intramolecular cyclization, demonstrating a key reactive pathway for these types of compounds. thieme-connect.de The diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Common Sandmeyer Reactions for Aryl Diazonium Salts

| Reagent | Product | Reference |

| Copper(I) Chloride (CuCl) | Aryl Chloride | uomustansiriyah.edu.iqwikipedia.org |

| Copper(I) Bromide (CuBr) | Aryl Bromide | uomustansiriyah.edu.iqwikipedia.org |

| Copper(I) Cyanide (CuCN) | Aryl Cyanide | wikipedia.org |

| Potassium Iodide (KI) | Aryl Iodide | uomustansiriyah.edu.iq |

| HBF₄ (Balz-Schiemann) | Aryl Fluoride | uomustansiriyah.edu.iq |

| H₂O, heat | Phenol | uomustansiriyah.edu.iq |

| H₃PO₂ | Arene (H) | uomustansiriyah.edu.iq |

The benzene rings of this compound are susceptible to electrophilic substitution, although the reactivity and regioselectivity are influenced by the combined electronic effects of the amino, phenoxy, and chloro substituents. The amino group is a strong activating, ortho-, para-directing group. byjus.com However, in strongly acidic media, the amino group is protonated to the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. quora.com The phenoxy group is also ortho-, para-directing, while the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects can lead to complex product mixtures, and controlling the regioselectivity can be challenging. For instance, in related N-substituted thiophene (B33073) derivatives, electrophilic attack can be competitive between the aniline and the thiophene ring.

A significant transformation for 2-phenoxyanilines is their cyclization to form phenoxazines, a class of heterocyclic compounds with various applications. The cyclization of (o-halophenoxy)anilines to phenoxazines can proceed through a Smiles rearrangement to an isomeric (o-haloanilino)phenol intermediate, which then cyclizes. researchgate.net For example, N,N-Dimethyl-N′-[2-(2,4-dichlorophenoxy)phenyl]-1,3-propanediamine, an analogue of this compound, when heated with potassium carbonate in DMF, yields a substituted phenoxazine (B87303). researchgate.netsci-hub.se This type of intramolecular cyclization represents a key pathway for converting this compound derivatives into more complex heterocyclic systems. The synthesis of phenoxazine derivatives can also be achieved through electrochemical methods or from other precursors like quinones and aminophenols. bas.bgnih.gov

Research Findings on Phenoxazine Synthesis from Diaryl Ethers

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| N,N-Dimethyl-N′-[2-(o-chlorophenoxy)-5-chlorophenyl]-1,3-propanediamine | K₂CO₃, DMF, reflux, 18h | 2-Chloro-10-[3-(dimethylamino)propyl]phenoxazine | 95% | sci-hub.se |

| N,N-Dimethyl-N′-[2-(2,4-dichlorophenoxy)phenyl]-1,3-propanediamine | K₂CO₃, DMF, heat | 3-Chloro-10-[3-(dimethylamino)propyl]phenoxazine | High | researchgate.net |

| 2-Aminophenol + 2,3-dichloro-1,4-naphthaquinone | NaOAc, Benzene, heat | 6-chloro-5H-benzo[a]phenoxazin-5-one | High | nih.gov |

The diphenyl ether linkage is generally stable and its cleavage requires harsh conditions. However, recent advances have shown that C-O bond cleavage in diaryl ethers can be achieved under specific catalytic conditions, which is relevant for lignin (B12514952) degradation and the synthesis of phenols. chemblink.com While this transformation is challenging, it represents a potential synthetic route to access substituted phenols and anilines from this compound.

Elucidation of Reactivity and Mechanistic Pathways of 2 2 Chlorophenoxy Aniline

Fundamental Reaction Types and Electronic Influences

The reactivity of 2-(2-chlorophenoxy)aniline is governed by the electronic properties of its constituent functional groups: the aniline (B41778) moiety and the chlorophenoxy group. The interplay of their inductive and resonance effects dictates the molecule's behavior in various chemical transformations.

Nucleophilic and Electrophilic Aromatic Substitution Characteristics

The aniline portion of the molecule contains a potent activating group, the amino (-NH₂) group, which is ortho, para-directing in electrophilic aromatic substitution reactions. byjus.comhrpatelpharmacy.co.in This is due to the nitrogen's lone pair of electrons, which can be donated to the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. byjus.comacs.org Conversely, the amino group makes the aromatic ring less susceptible to nucleophilic aromatic substitution.

The chlorophenoxy group presents a more complex electronic profile. The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. hrpatelpharmacy.co.in Generally, for halogens, the inductive effect outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution. hrpatelpharmacy.co.in The ether oxygen, however, is an activating, ortho, para-directing group due to its lone pair electrons that can participate in resonance. acs.orglibretexts.org

When considering the entire this compound molecule, the directing effects of the substituents on both rings must be considered. In electrophilic substitution reactions on the aniline ring, the powerful activating and ortho, para-directing amino group will dominate. For the chlorophenoxy ring, the activating effect of the ether oxygen and the deactivating effect of the chlorine atom will influence the position of substitution. The interplay of these effects can lead to a variety of substitution patterns depending on the specific reaction conditions and the nature of the electrophile. msu.edu

The presence of electron-withdrawing groups, such as a nitro group, ortho and para to a leaving group like chlorine, can significantly enhance the rate of nucleophilic aromatic substitution. msu.edumsu.edu This occurs through a two-step mechanism involving the initial addition of a nucleophile to form a negatively charged intermediate, which is stabilized by the electron-withdrawing group, followed by the loss of the leaving group. msu.edu

Oxidative Transformation Pathways

The oxidation of aniline and its derivatives can proceed through various pathways, often yielding complex product mixtures. niscpr.res.in For substituted anilines, oxidation can be initiated by a hydrogen atom transfer (HAT) mechanism, leading to the formation of a radical cation. acs.orgnih.govresearchgate.net This initial step is often crucial and determines the subsequent product distribution. acs.orgnih.govresearchgate.net The amino group is generally more reactive towards oxidation than the benzene ring itself. acs.org

In the context of this compound, the amino group is the likely primary site of oxidative attack. The specific products formed would depend on the oxidant and reaction conditions. For instance, oxidation of similar compounds can lead to the formation of quinones. The thermal decomposition of related chlorophenoxy compounds can release toxic fumes, including nitrogen oxides and chloride. echemi.com Advanced oxidation processes, such as those involving Fenton reagents, have been shown to degrade chlorophenoxy herbicides into smaller molecules like acetic and oxalic acid. researchgate.net

Studies on the oxidation of substituted anilines by oxidants like ferrate(VI) have shown that the reaction proceeds via a hydrogen atom transfer from the amino group. acs.orgnih.govresearchgate.net The resulting aniline radical is a key intermediate that can lead to various products, including azobenzene (B91143) derivatives. acs.orgnih.gov The nature and position of substituents on the aniline ring have a significant influence on the reaction rate and pathway. nih.govresearchgate.net

Kinetic and Mechanistic Investigations of Aniline Derivatives

The study of reaction kinetics and mechanisms provides deep insights into the transformation of aniline derivatives.

Complex Formation and Decomposition Kinetics

The thermal decomposition of metal complexes containing aniline derivatives has been investigated using techniques like thermogravimetry. researchgate.netscirp.org These studies reveal that the decomposition often occurs in multiple stages, and kinetic parameters such as activation energy can be calculated for each step. researchgate.netresearchgate.net The mechanism of decomposition can be influenced by the metal and the specific structure of the aniline ligand. For example, the thermal decomposition of some aniline complexes of zinc group metals is controlled by processes like random nucleation or phase boundary reactions. researchgate.net

Kinetic studies on the chlorination of aniline derivatives have shown that the reactions can follow pseudo-first-order kinetics. niscpr.res.in The reaction rate is influenced by factors such as the concentration of the substrate, hydrogen ion concentration, and the dielectric constant of the medium. niscpr.res.in The proposed mechanism involves the formation of a charge-transfer complex between the unprotonated aniline derivative and the chlorinating species, followed by a rate-determining decomposition of this complex. niscpr.res.in

Concerted Reaction Mechanisms in Amine Reactions

Concerted reactions, where bond breaking and bond formation occur simultaneously in a single transition state, are prevalent in amine chemistry. numberanalytics.comuou.ac.in Nucleophilic substitution reactions involving amines can proceed through a concerted Sₙ2 mechanism. numberanalytics.com The Cope elimination, an intramolecular syn-elimination reaction of N-oxides, is another example of a concerted process. masterorganicchemistry.com

The aminolysis of certain esters and lactams has been shown to proceed through concerted mechanisms. acs.orgnih.govrsc.org Kinetic studies, including the determination of Brønsted coefficients (βnuc and βlg), provide evidence for these concerted pathways. For example, linear Brønsted-type plots are often indicative of a concerted mechanism. nih.gov The nature of the amine, whether it is a primary or secondary amine, can influence the transition state structure in these reactions. nih.gov

Pericyclic reactions, such as the Diels-Alder reaction, are a class of concerted reactions that can be used to synthesize highly substituted aniline derivatives. mit.educhim.it These reactions are stereospecific and proceed through a cyclic transition state. uou.ac.in

Catalysis in Reductive Functionalization of Nitro Compounds

The catalytic reduction of nitroarenes is a common and important method for the synthesis of anilines. google.comgoogle.com This transformation can be achieved using various catalytic systems, including transition metals like palladium and platinum. google.comkyoto-u.ac.jprsc.org For example, 2-(p-chlorophenoxy)aniline can be prepared by the catalytic hydrogenation of 2-(p-chlorophenoxy)nitrobenzene using a platinum catalyst and hydrazine (B178648) hydrate (B1144303). google.com This method offers improved yields and reduces impurities compared to older methods using iron powder. google.com

Palladium-catalyzed reactions are particularly versatile for the synthesis of aniline derivatives. nih.govorganic-chemistry.org For instance, palladium catalysts can be used for the reductive arylation of nitroarenes with chloroarenes to form diarylamines. nih.govchemrxiv.org Mechanistic studies suggest that these reactions can proceed through the in situ reduction of the nitroarene to an azoarene, followed by dual N-arylation. nih.govchemrxiv.org

Furthermore, palladium catalysts are employed in denitrative coupling reactions where a nitro group is replaced. For example, palladium complexes can catalyze the synthesis of diaryl ethers from nitroarenes and arylboronic acids or phenols. rsc.orgacs.org The proposed mechanism for these reactions often involves the oxidative addition of the C-NO₂ bond to a Pd(0) species, followed by transmetalation and reductive elimination. acs.org

Interactive Data Table: Catalytic Systems for Nitroarene Reduction

| Catalyst System | Nitroarene Substrate | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Platinum on carbon / Hydrazine hydrate | 2-(p-chlorophenoxy)nitrobenzene | 2-(p-chlorophenoxy)aniline | Catalytic Hydrogenation | google.com |

| Pd(dba)₂ / P(t-Bu)₃ | Aryl halides | Anilines | Amination | organic-chemistry.org |

| BrettPhos-palladium complexes | Nitroarenes / Chloroarenes | Diarylamines | Reductive Arylation | nih.govchemrxiv.org |

| Pd/NHC complexes / Et₃SiH | Nitroarenes | Diarylamines | Reductive Coupling | rsc.org |

| Pd(acac)₂ / L1 / K₃PO₄ | Nitroarenes / Arenols | Diaryl ethers | Denitrative Etherification | rsc.org |

| RhCl(PPh₃)₃ / Cs₂CO₃ | Nitroarenes / Arylboronic acids | Diaryl ethers | Denitrative Etherification | acs.org |

Solvent Effects on Reaction Kinetics

The kinetics of chemical reactions involving this compound, like other substituted anilines, are profoundly influenced by the nature of the solvent system employed. Solvents can alter reaction rates by orders of magnitude, primarily by differentially stabilizing the reactants and the transition state. chemrxiv.orgwikipedia.org The choice of an appropriate solvent is therefore a critical parameter for controlling the thermodynamic and kinetic outcomes of a chemical transformation. wikipedia.orgrsc.org Key solvent properties that dictate these effects include polarity, hydrogen bonding capabilities (both donating and accepting), and the dielectric constant. chemrxiv.orgwikipedia.org

Detailed Research Findings

The influence of a solvent on reaction rates is fundamentally explained by the transition state theory. A reaction proceeds faster if the solvent stabilizes the transition state more than it stabilizes the reactants, thereby lowering the activation energy (ΔG‡). wikipedia.org Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction will proceed more slowly. wikipedia.org For reactions involving aniline derivatives, solvent effects are often complex due to the presence of the amine group, which can engage in specific interactions like hydrogen bonding.

Influence of Protic and Aprotic Solvents: The distinction between protic (e.g., water, methanol (B129727), ethanol) and aprotic (e.g., dimethyl sulfoxide (B87167), toluene (B28343), 1,4-dioxane) solvents is crucial. Protic solvents possess a hydrogen atom bound to an electronegative atom and are capable of hydrogen bond donation (HBD). nih.gov

In nucleophilic substitution reactions involving anilines, protic solvents can decrease the reaction rate. This occurs because the HBD solvent molecules form strong hydrogen bonds with the lone pair of electrons on the aniline's nitrogen atom. nih.gov This interaction stabilizes the aniline reactant, increasing the energy required to reach the transition state and thus slowing the reaction. nih.gov Studies on the reaction of substituted anilines in methanol-dimethyl sulfoxide (MeOH-Me₂SO) mixtures have shown that the presence of methanol, an HBD solvent, generally decreases the reaction rate due to this stabilization of the aniline nucleophile. nih.gov

Conversely, polar aprotic solvents are often preferred for reactions requiring a potent aniline nucleophile. Lacking acidic protons, they solvate the accompanying cation but leave the nucleophile relatively free and more reactive. For instance, in Suzuki-Miyaura coupling reactions to synthesize related compounds like 5-Chloro-2-(2-chlorophenoxy)aniline, polar aprotic solvents such as DMF or toluene are commonly used.

Role of Specific Solvent Interactions: Beyond general polarity, specific solvent-solute interactions play a paramount role. The hydrogen bond donating (HBD) and hydrogen bond accepting (HBA) abilities of a solvent are critical. nih.gov

Research on the aza-Michael addition of anilines to enoates highlights this complexity. While a protic solvent like methanol can deactivate the aniline, highly acidic fluorinated alcohols like hexafluoroisopropanol (HFIP) can significantly accelerate the reaction. academie-sciences.fr The acidity of HFIP is sufficient to activate the Michael acceptor (the enoate) through hydrogen bonding, making it more electrophilic. At the same time, it is not so acidic that it fully protonates and deactivates the weakly basic aniline nucleophile. academie-sciences.fr This demonstrates a delicate balance where the solvent activates one reactant without passivating the other.

Computational and experimental studies have confirmed that reaction rates for aniline derivatives can be correlated with solvent parameters. The rate often increases with the solvent's hydrogen bond basicity (β parameter) and polarity/polarizability (π* parameter), while it decreases with increasing hydrogen bond acidity (α parameter), which reflects the stabilization of the aniline reactant. nih.gov

Illustrative Data from Aniline Reaction Studies

To illustrate these principles, data from kinetic studies on aniline reactions in various solvent systems are presented below. While not specific to this compound, they provide a strong framework for predicting its behavior.

One study investigated the kinetics of an aromatic nucleophilic substitution reaction of 2-chloro-3,5-dinitropyridine (B146277) with aniline in aqueous solutions of different alcohols. The results showed a clear dependence of the second-order rate constant on the alcohol used.

Table 1: Effect of Aqueous Alcohol Solutions on the Second-Order Rate Constant (k₂) for the Reaction of Aniline (Data derived from studies on 2-chloro-3,5-dinitropyridine with aniline) researchgate.net

| Solvent System | Relative Rate Order | Observation |

| Aqueous 2-Propanol | > | The reaction is fastest in aqueous 2-propanol. |

| Aqueous Ethanol (B145695) | > | The rate in aqueous ethanol is intermediate. |

| Aqueous Methanol | The reaction is slowest in aqueous methanol. |

Another study on the aza-Michael addition of 2-methoxyaniline to methyl crotonate demonstrates the dramatic effect of specialized protic solvents compared to conventional ones.

Table 2: Solvent Effect on Conversion in the Aza-Michael Addition of 2-Methoxyaniline academie-sciences.fr

| Solvent | Additive | Conversion (%) |

| Methanol (MeOH) | None | 0 |

| Methanol (MeOH) | Phenol (1 equiv.) | 19 |

| Hexafluoroisopropanol (HFIP) | None | 45 |

These findings underscore that the solvent is not merely an inert medium but an active participant in determining the kinetic profile of reactions involving anilines. The selection must consider a balance of polarity, hydrogen bonding capacity, and the specific activation or deactivation of the reacting species. rsc.org For this compound, it is expected that protic solvents would generally decrease its nucleophilicity, while polar aprotic solvents or specialized HBD solvents could be used to optimize reaction rates depending on the specific transformation.

Computational Chemistry and Theoretical Frameworks for 2 2 Chlorophenoxy Aniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 2-(2-chlorophenoxy)aniline. These methods allow for the precise determination of the molecule's electronic structure and its correlation with its chemical characteristics.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. github.io It is frequently employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, DFT calculations, often using functionals like B3LYP and basis sets such as 6-311++G(d,p), are utilized to predict its optimal geometry. researchgate.net This process involves iterative calculations of the forces on each atom until they are minimized, resulting in a stable conformation. nih.gov The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. numberanalytics.com For this compound, FMO analysis helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. The distribution and energies of these orbitals can predict whether the molecule will act as a nucleophile or an electrophile in a given reaction. nih.gov

Interactive Table: Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital, indicates electron-donating capability. |

| LUMO | -0.9 | Lowest Unoccupied Molecular Orbital, indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.9 | Energy difference, relates to chemical reactivity and stability. |

Modeling of Chemical Reactivity and Reaction Pathways

Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions. These models are essential for predicting how this compound will behave in a chemical environment and for mapping out the most likely routes for its transformations.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) map is a visual tool used to understand the charge distribution within a molecule. readthedocs.io It is calculated by determining the electrostatic potential at the surface of the molecule. readthedocs.io The EPS map uses a color scale to indicate different potential values, where red typically represents regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the EPS map can reveal the nucleophilic sites, such as the nitrogen atom of the aniline (B41778) group, and electrophilic sites, which can guide the prediction of intermolecular interactions and reactive sites. researchgate.net

Transition State Analysis and Energy Barrier Determination

To understand the kinetics of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction coordinate. science.gov Transition state analysis involves locating this saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy barrier. researchgate.net A lower energy barrier indicates a faster reaction. researchgate.net For reactions involving this compound, computational methods can model the pathway from reactants to products, calculate the structure and energy of the transition state, and thus determine the feasibility and rate of the reaction. science.gov This is particularly useful for predicting the outcomes of synthetic routes or degradation pathways.

Dual Reactivity Descriptors and Local Reactivity Sites

Dual reactivity descriptors, derived from conceptual DFT, provide more nuanced information about local reactivity than FMO analysis alone. researchgate.net The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net The dual descriptor, Δf(r), is the difference between the Fukui functions for nucleophilic and electrophilic attack. researchgate.net A positive value of Δf(r) indicates a site susceptible to nucleophilic attack, while a negative value points to a site prone to electrophilic attack. researchgate.net For this compound, these descriptors can precisely pinpoint the atoms most likely to engage in specific types of reactions, offering a detailed map of its chemical reactivity. researchgate.net

Interactive Table: Local Reactivity Descriptors

| Atom/Region | Fukui Function (f+) | Fukui Function (f-) | Dual Descriptor (Δf) | Predicted Reactivity |

|---|---|---|---|---|

| Aniline N | 0.05 | 0.15 | -0.10 | Electrophilic Attack |

| Chloro-substituted C | 0.12 | 0.03 | 0.09 | Nucleophilic Attack |

| Phenoxy O | 0.08 | 0.11 | -0.03 | Electrophilic Attack |

Intermolecular Interactions and Crystal Packing Theory

Computational studies, particularly those employing Density Functional Theory (DFT) and molecular dynamics (MD), are instrumental in elucidating the intermolecular interactions and predicting the crystal packing of organic molecules. These methods can model the complex interplay of forces that determine the most energetically favorable arrangement of molecules in a crystal lattice.

The primary intermolecular interactions expected to influence the crystal packing of this compound include:

Hydrogen Bonding: The aniline moiety possesses an amine group (-NH2) which can act as a hydrogen bond donor. The oxygen atom of the ether linkage and the nitrogen atom itself can act as hydrogen bond acceptors. The formation of N-H···O and N-H···N hydrogen bonds would be a significant factor in the crystal packing, likely leading to the formation of chains or dimeric motifs.

π-π Stacking Interactions: The presence of two aromatic rings, the aniline and the chlorophenoxy groups, allows for π-π stacking interactions. The electron-withdrawing nature of the chlorine atom can influence the electron density of the phenoxy ring, potentially enhancing these stacking interactions. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key determinant of the crystal structure.

Halogen Bonding: The chlorine atom on the phenoxy ring can participate in halogen bonding, where the electrophilic region on the chlorine atom interacts with a nucleophilic site, such as the nitrogen or oxygen atoms of a neighboring molecule.

Theoretical crystal structure prediction methods can be employed to generate and rank a series of potential crystal structures for this compound. These methods typically involve:

Generating a multitude of plausible crystal packing arrangements based on the molecular geometry.

Optimizing the geometry of these structures using force fields or, for higher accuracy, quantum mechanical methods.

Calculating the lattice energy of each optimized structure to identify the most stable polymorphs.

The analysis of related crystal structures, such as that of 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, reveals that intermolecular C—H⋯O hydrogen bonds can play a significant role in stabilizing the crystal packing. researchgate.net In this related molecule, the crystal structure is monoclinic with the space group P2/c. researchgate.net For other aniline derivatives, π-π stacking interactions have also been observed to be crucial in the molecular packing.

A theoretical investigation into this compound would likely reveal a complex interplay of the aforementioned interactions. The relative orientation of the two aromatic rings, dictated by the C-O-C ether linkage, will impose significant steric constraints on the possible packing arrangements. The final, most stable crystal structure will be the one that maximizes attractive interactions while minimizing steric repulsion.

Interactive Data Table: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor/Acceptor Atoms/Groups | Predicted Importance in Crystal Packing |

| Hydrogen Bonding | N-H (donor), O (ether), N (amine) (acceptors) | High |

| π-π Stacking | Aniline ring, Chlorophenoxy ring | High |

| Halogen Bonding | C-Cl (donor), N, O (acceptors) | Medium |

| Van der Waals Forces | All atoms | Medium |

Advanced Spectroscopic Characterization of 2 2 Chlorophenoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in a molecule.

For 2-(2-Chlorophenoxy)aniline , the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the amine (-NH₂) protons. The protons on the aniline (B41778) ring and the chlorophenoxy ring will appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum will display signals for each unique carbon atom. The carbons bonded to the nitrogen, oxygen, and chlorine atoms will have characteristic chemical shifts influenced by the electronegativity of these heteroatoms. The ether linkage and the substitution pattern on both aromatic rings can be definitively confirmed by analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

While specific data for this compound is scarce, data from its analogs like 2-Chloroaniline (B154045) and 2-Phenoxyaniline (B124666) are highly informative. For instance, the ¹H NMR spectrum of 2-Chloroaniline shows aromatic protons in the range of δ 6.67-7.22 ppm and the amine protons at δ 3.92 ppm. chemicalbook.com The ¹³C NMR data for various aniline derivatives provides a baseline for predicting the shifts in the target molecule. rsc.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for Analogs of this compound Note: NMR data can vary based on solvent and experimental conditions.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Chloroaniline chemicalbook.com | ¹H | 6.67-7.22 (m, 4H, Ar-H), 3.92 (br s, 2H, -NH₂) |

| 2-(4-Chlorophenoxy)aniline (B29517) nih.gov | ¹H, ¹³C | Data available but specific shifts not itemized in the source. |

| 2-phenoxyaniline rsc.org | ¹H, ¹³C | 7.02–6.80 (m, 2H), 6.8–6.68 (m, 2H), 3.67 (br s, 2H, -NH₂); ¹³C: 152.9, 150.6, 134.6, 124.5, 124.3, 118.7, 118.6, 117.0, 115.4 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis (LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze complex mixtures and identify individual components.

For This compound (C₁₂H₁₀ClNO), the expected monoisotopic mass is approximately 219.05 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the molecular formula. The fragmentation pattern in the mass spectrum would be characteristic of the diaryl ether structure. Key fragmentation pathways would likely involve the cleavage of the ether bond (C-O-C), leading to ions corresponding to the chlorophenoxy and aminophenyl moieties. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular fingerprint.

The IR spectrum of This compound is expected to exhibit several characteristic absorption bands.

N-H Stretching : The primary amine (-NH₂) group will show two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. researchgate.net

C-O-C Stretching : The aryl ether linkage will produce strong, characteristic bands for asymmetric and symmetric C-O-C stretching, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-Cl Stretching : A band corresponding to the C-Cl stretch is expected in the fingerprint region, usually around 700-800 cm⁻¹.

Aromatic C=C and C-H Bending : Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending bands in the 690-900 cm⁻¹ region can give clues about the substitution pattern of the aromatic rings.

Data from analogs like 2-phenoxyaniline , 2-chloroaniline , and 2-(4-chlorophenoxy)aniline support these expectations. For example, the FTIR spectrum of poly(2-chloroaniline) shows the N-H stretching vibration at 3226 cm⁻¹. ijpbs.com

Table 2: Key IR Absorption Bands for Functional Groups in this compound and its Analogs

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (Analog) |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3334 cm⁻¹ (2-phenoxyaniline) researchgate.net |

| Aromatic Ether | C-O-C Stretch (asymmetric) | 1200 - 1300 | 1272 cm⁻¹ (C-N/C-O region, 2-phenoxyaniline) researchgate.net |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1492 cm⁻¹ (poly(2-chloroaniline)) researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) provide information about the extent of conjugation and the presence of chromophores within the molecule.

For comparison, the UV-Visible spectrum of poly(2-chloroaniline) shows a π-π* transition of the benzenoid rings at 336 nm and an n-π* transition of the quinonoid rings at 630 nm. ijpbs.com A Schiff base derivative of 2-phenoxyaniline exhibited an electronic spectrum with a π-π* transition at 376 nm. researchgate.net Studies on complexes of 2-phenoxyaniline Schiff bases show absorption bands due to π → π* and n → π* transitions. bohrium.com

X-ray Crystallography for Three-Dimensional Structure Elucidation

A crystal structure analysis of This compound would reveal the dihedral angle between the two aromatic rings, which is a key conformational feature of diaryl ethers. It would also confirm the intramolecular and intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.

Table 3: Crystallographic Data for a Derivative, 4-Nitro-2-phenoxyaniline iucr.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 10.4100 (12) |

| b (Å) | 15.6570 (18) |

| c (Å) | 6.9600 (17) |

| β (°) | 103.406 (4) |

| Volume (ų) | 1103.5 (3) |

| Z | 4 |

Research Applications of 2 2 Chlorophenoxy Aniline in Advanced Materials and Medicinal Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

As a chemical building block, 2-(2-chlorophenoxy)aniline is utilized in multi-step syntheses to construct more complex molecular architectures. Its amino group allows for a wide range of chemical transformations, such as diazotization, acylation, and alkylation, while the chlorinated diphenyl ether backbone imparts specific physicochemical properties to the final products.

Chlorinated aromatic amines are recognized as important intermediates in the manufacturing of dyestuffs and pigments. google.com The aniline (B41778) moiety is a classic structural component in many classes of dyes, including azo dyes. The synthesis of azo dyes typically involves the diazotization of an aromatic amine, such as an aniline derivative, followed by a coupling reaction with an electron-rich substrate. The presence of the chlorophenoxy group in the this compound structure can influence the final color, as well as properties like lightfastness and chemical resistance, of the resulting dye or pigment. While direct synthesis of commercial dyes from this compound is not extensively documented in the provided results, the utility of structurally similar compounds is established. For instance, bisazo disperse dyes have been synthesized based on related (aminophenoxy)aniline structures. semanticscholar.org

Table 1: Role of Aniline Derivatives in Dye Synthesis

| Dye Class | Role of Aniline Moiety | Potential Influence of Substituents (e.g., Chlorophenoxy) |

|---|---|---|

| Azo Dyes | Serves as the diazo component after reaction with nitrous acid. | Affects the electronic properties of the diazonium salt and the resulting chromophore, modifying the color. |

| Methine Dyes | Can be part of the heterocyclic systems that form the dye's chromophore. | Can enhance stability and modify solubility and substrate affinity. |

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. This compound fits the profile of an organic building block used to create these high-value products. bldpharm.com Its derivatization can lead to a variety of fine chemicals with applications in agrochemicals, electronics, and polymer science. The synthesis of its isomers and related compounds, such as 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767), through processes like catalytic hydrogenation, underscores the industrial relevance of this class of molecules as intermediates for specialized chemical products. google.com

Application in Medicinal Chemistry and Pharmaceutical Synthesis

The structural motifs present in this compound are of significant interest in drug discovery. The diphenyl ether core is found in a number of biologically active compounds, and the presence of chlorine can enhance properties such as metabolic stability and binding affinity.

Aniline and its derivatives are common starting points in the development of new medicines. umich.edu The this compound structure serves as a key building block for creating a library of new chemical entities. Chemists can modify the aniline nitrogen or the aromatic rings to explore the structure-activity relationship (SAR) and optimize for a specific biological target. Chloro-containing molecules are prevalent in pharmaceuticals, and this compound provides a ready-made scaffold incorporating both a chlorine atom and a flexible ether linkage, features common in many modern drugs. nih.gov

Triclosan, a well-known broad-spectrum antimicrobial agent, is a chlorinated diphenyl ether (5-Chloro-2-(2,4-dichlorophenoxy)phenol). wikipedia.orgnih.gov The synthesis of Triclosan and its analogs often involves intermediates that are structurally very similar to this compound. For example, one patented method for producing Triclosan involves the synthesis of 2,4,4-trichloro-2'-amino-diphenyl ether, an amino analog, which is then converted to the final phenolic product. google.com This highlights the direct utility of chlorophenoxy aniline derivatives as immediate precursors to potent antimicrobial agents. These agents typically function by inhibiting fatty acid synthesis in bacteria, a pathway crucial for their survival. wikipedia.orgresearchgate.net

The diaryl ether scaffold is a promising framework for the development of new antimalarial drugs. Research has shown that compounds incorporating a chlorophenoxy aniline moiety exhibit significant antimalarial activity. A notable example is the hybrid molecule artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), which combines the antimalarial drug artesunate (B1665782) with a chlorinated diaryl ether amine. nih.gov This compound has demonstrated chemosuppression activity against both sensitive and resistant strains of malaria parasites. nih.gov The aniline portion of this hybrid is believed to target the type 2 fatty acid biosynthesis (FAS-II) pathway in the parasite, a mechanism shared with the antimicrobial agent Triclosan, which also exhibits antimalarial properties. nih.govnih.gov

Table 2: Research Findings on a Related Antimalarial Candidate

| Compound | Aniline Component | Parasite Strains Tested | Key Finding | Proposed Mechanism of Action (Aniline Moiety) |

|---|

This research demonstrates the potential of chlorophenoxy aniline derivatives as key building blocks for novel antimalarial agents, contributing to the urgent need for new therapies to combat drug-resistant malaria. nih.govresearchgate.net

Precursor for Central Nervous System (CNS) Agents

This compound serves as a valuable starting material in the synthesis of novel compounds with potential therapeutic applications targeting the central nervous system (CNS). Its unique structural framework allows for the generation of diverse heterocyclic systems that can interact with various CNS receptors. Research in this area has particularly focused on the development of anticonvulsant agents, which are crucial for the management of epilepsy and other seizure-related disorders.

Detailed Research Findings

Scientific investigations have successfully utilized this compound derivatives to synthesize new chemical entities with significant CNS activity. Two notable classes of compounds that have emerged from this research are 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives.

In one line of research, a series of novel 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives were synthesized and evaluated for their potential as benzodiazepine (B76468) receptor agonists. nih.gov The synthesis began with the conversion of 2-(2-chlorophenoxy)benzoic acid, derived from a related precursor, into 2-(2-chlorophenoxy)benzoic acid hydrazide. This key intermediate was then used to construct the 1,3,4-oxadiazole ring system with various substituents. Pharmacological testing of these compounds revealed that the introduction of an amino group at the 5-position of the oxadiazole ring resulted in a compound with considerable anticonvulsant effects. nih.gov The activity of these compounds was antagonized by flumazenil, a known benzodiazepine receptor antagonist, indicating that their mechanism of action involves the benzodiazepine receptor system. nih.gov

Another study focused on the synthesis of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives. The anticonvulsant properties of these compounds were assessed in mice using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. Among the synthesized derivatives, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine was identified as the most potent compound in both tests. This highlights the potential of the 1,3,4-thiadiazole scaffold, derived from a this compound backbone, in the development of new anticonvulsant agents.

These studies underscore the importance of this compound as a foundational molecule for the discovery of new CNS agents. The ability to modify its structure to create diverse heterocyclic compounds provides a rich platform for medicinal chemists to explore new therapeutic avenues for neurological disorders.

Data on Synthesized Central Nervous System (CNS) Agents

The following table summarizes the pharmacological data for representative CNS agents synthesized from this compound derivatives.

| Compound Class | Specific Derivative | Pharmacological Activity | Key Findings |

| 1,3,4-Oxadiazole | 2-amino-5-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole | Benzodiazepine Receptor Agonist, Anticonvulsant | Showed significant anticonvulsant effects. nih.gov |

| 1,3,4-Oxadiazole | 5-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole-3(H)-2-one | Benzodiazepine Receptor Agonist, Anticonvulsant | Exhibited relatively mild anticonvulsant activity. nih.gov |

| 1,3,4-Thiadiazole | 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | Anticonvulsant | Most active compound in both MES and PTZ tests with an ED50 of 20.11 and 35.33 mg/kg, respectively. |

Environmental Fate and Biotransformation of Chlorophenoxy Anilines

Microbial Degradation Pathways of Related Chloroaniline Compounds

Microorganisms play a crucial role in the breakdown of chloroanilines in the environment. Bacteria, in particular, have evolved diverse enzymatic systems to utilize these compounds as sources of carbon, nitrogen, and energy. plos.orgacademicjournals.org The degradation typically involves initial transformation of the aniline (B41778) ring, followed by ring cleavage.

Under aerobic conditions, the microbial degradation of chloroanilines is primarily initiated by oxidative attacks. For monochloroanilines, a common initial step is oxidative deamination to form the corresponding chlorocatechol. frontiersin.org This chlorocatechol intermediate is a central hub in the degradation pathway and is subsequently processed through either an ortho- or meta-cleavage pathway to break open the aromatic ring. academicjournals.orgfrontiersin.org

In the degradation of other substituted chloroanilines, such as 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. strain MB-P1, the initial step involves the removal of the nitro group to form 4-amino-3-chlorophenol (B108459) (4-A-3-CP). plos.orgnih.gov This metabolite is then further transformed into 6-chlorohydroxyquinol (6-CHQ) before subsequent ring cleavage. plos.orgnih.gov The degradation of 3,4-dichloroaniline (B118046) in Acinetobacter baylyi GFJ2 proceeds through the formation of 4,5-dichlorocatechol. mdpi.com

These pathways demonstrate a general strategy of hydroxylation and substitution removal to produce catecholic intermediates, which are more amenable to ring-fission enzymes.

Table 1: Identified Metabolites in the Aerobic Degradation of Related Chloroaniline Compounds

| Parent Compound | Bacterial Strain | Identified Metabolites | Reference |

|---|---|---|---|

| Monochloroanilines | Pseudomonas acidovorans CA50 | Chlorocatechol | frontiersin.org |

| 2-Chloro-4-nitroaniline | Rhodococcus sp. MB-P1 | 4-amino-3-chlorophenol (4-A-3-CP), 6-chlorohydroxyquinol (6-CHQ) | plos.orgnih.gov |

| 3,4-Dichloroaniline | Acinetobacter baylyi GFJ2 | 4,5-Dichlorocatechol | mdpi.com |

| 4-Chloroaniline | Pseudomonas sp. CA-1 | 4-Chlorocatechol | bohrium.com |

The microbial degradation of chloroanilines is orchestrated by a suite of specialized enzymes. Two key enzyme classes involved in the initial stages are flavin-dependent monooxygenases and aniline dioxygenases.

Flavin-dependent monooxygenases are crucial for the initial attack on substituted aromatic rings. For instance, the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 is initiated by a flavin-dependent monooxygenase that removes the nitro group. plos.orgnih.govresearchgate.net This type of enzymatic reaction is common for the aerobic breakdown of various nitro- and chloro-substituted aromatic compounds. nih.govbohrium.com These enzymes typically use a flavin cofactor (like FMN or FAD) and a reductant (like NADPH) to incorporate one atom of molecular oxygen into the substrate. nih.govnih.gov

Aniline dioxygenase is a multi-component enzyme system that plays a vital role in the hydroxylation of the aniline ring. It catalyzes the conversion of aniline and chloroanilines into catechols or chlorocatechols. frontiersin.orgplos.org For example, in the degradation of 2-chloro-4-nitroaniline, after the initial monooxygenase action, an aniline dioxygenase is involved in the conversion of the intermediate 4-amino-3-chlorophenol to 6-chlorohydroxyquinol. plos.orgresearchgate.net The aniline dioxygenase from Comamonas testosteroni WDL7, which degrades 3-chloroaniline (B41212), is composed of large and small dioxygenase subunits and a reductase component. frontiersin.org

Following the initial transformations, catechol dioxygenases are responsible for the aromatic ring cleavage. Depending on the enzyme and the substrate, cleavage occurs either adjacent to the hydroxyl groups (ortho-cleavage, catalyzed by catechol 1,2-dioxygenase) or between them (meta-cleavage, catalyzed by catechol 2,3-dioxygenase). bohrium.comnih.gov Some bacteria possess multiple isofunctional dioxygenases with different specificities for catechol and its chlorinated derivatives. nih.govoup.com

Table 2: Key Enzymes in the Biodegradation of Chloroanilines

| Enzyme | Function | Example Substrate/Pathway | Reference |

|---|---|---|---|

| Flavin-dependent Monooxygenase | Initial oxidative removal of substituents (e.g., nitro group) | 2-Chloro-4-nitroaniline degradation | plos.orgnih.gov |

| Aniline Dioxygenase | Oxidative deamination/dihydroxylation of the aniline ring to form catechols | Monochloroaniline and 2-Chloro-4-nitroaniline degradation | frontiersin.orgresearchgate.net |

| Catechol 1,2-Dioxygenase | Ortho-cleavage of the aromatic ring of catechol/chlorocatechol | Aniline and 3-chloroaniline degradation | nih.govoup.com |

| Catechol 2,3-Dioxygenase | Meta-cleavage of the aromatic ring of catechol/chlorocatechol | p-Chloroaniline degradation (co-metabolized with aniline) | bohrium.com |

Abiotic Transformation Processes (e.g., Photodegradation)

Apart from microbial action, chlorophenoxy anilines are subject to abiotic transformation processes, with photodegradation being a significant pathway. rsc.org Photodegradation involves the breakdown of chemical compounds by light energy, particularly in the UV spectrum of sunlight. rsc.org This process can occur through two main mechanisms:

Direct Photolysis: The compound itself absorbs light energy, leading to an excited state that subsequently undergoes bond cleavage and transformation. rsc.org

Indirect Photolysis: Other substances in the environment, known as photosensitizers (like dissolved organic matter), absorb light and transfer the energy to the chlorophenoxy aniline, or generate reactive species like hydroxyl radicals (HO•) that attack the compound. rsc.orgnih.gov

Studies on related chlorophenoxy herbicides and chloroanilines show that photodegradation can lead to the cleavage of the ether bond, dehalogenation, and hydroxylation of the aromatic rings. wikipedia.orgresearchgate.net For example, the photochemical degradation of chloroxuron, a phenylurea herbicide containing a 4-(4-chlorophenoxy)aniline (B91003) moiety, can result in demethylation, dearylation, dechlorination, and the formation of hydroxylated derivatives. wikipedia.org The efficiency of photodegradation is influenced by factors such as pH, the presence of photosensitizers, and the intensity of light. nih.govmdpi.com Advanced oxidation processes, such as the photo-Fenton reaction (UV/H₂O₂/Fe³⁺), can significantly accelerate the degradation and mineralization of chlorophenoxy compounds in water. researchgate.netacs.org

Environmental Monitoring and Analytical Methodologies for Chlorophenoxy Aniline Residues

To assess the environmental presence and fate of chlorophenoxy anilines and their degradation products, robust analytical methodologies are essential. The monitoring of these residues in environmental matrices like water and soil typically involves sample extraction, cleanup, and instrumental analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique. landcareresearch.co.nz For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. landcareresearch.co.nzlandcareresearch.co.nz This technique allows for the accurate identification and quantification of trace levels of target compounds in complex samples. nih.govresearchgate.net

Sample preparation is a critical step to remove interfering substances from the matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov In some methods, derivatization is employed to improve the chromatographic behavior or detection sensitivity of the analytes. Interestingly, 4-(4-chlorophenoxy)aniline, a structural isomer of the subject compound, has been used as a derivatizing agent to enable the analysis of other compounds, such as the toxin monofluoroacetate, by LC-MS/MS. landcareresearch.co.nzlandcareresearch.co.nznih.gov This highlights the utility of chlorophenoxy aniline structures in analytical chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is also used, often requiring derivatization of the analytes to increase their volatility. nih.gov

These analytical methods are crucial for monitoring programs that track the distribution and persistence of pesticide residues and other contaminants in the environment. researchgate.netwho.int

Concluding Remarks and Future Research Perspectives

Innovations in Synthesis and Derivatization Strategies

Future research in the synthesis of 2-(2-chlorophenoxy)aniline and its analogs is expected to focus on the development of more efficient, sustainable, and cost-effective methodologies. While traditional methods like the Ullmann condensation and catalytic hydrogenation have been employed, newer strategies are continuously being explored to enhance yield, purity, and environmental compatibility.

Innovations may include:

Advanced Catalytic Systems: The exploration of novel catalysts for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, could provide more efficient routes to this compound and its derivatives. These methods often offer milder reaction conditions and greater functional group tolerance.

Flow Chemistry and Process Intensification: The adoption of continuous flow reactors can offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput synthesis.

Green Chemistry Approaches: A growing emphasis on environmentally benign synthesis will likely drive research into solvent-free reaction conditions, the use of biocatalytic methods, and the development of processes that minimize waste and reliance on hazardous reagents. vulcanchem.com

Novel Derivatization Techniques: The development of new derivatization reagents and methodologies will be crucial for expanding the chemical space accessible from this compound. nih.govoup.comddtjournal.comscience.gov This includes the introduction of diverse functional groups to modulate the electronic and steric properties of the molecule for specific applications. For instance, derivatization through amide coupling reactions has been a standard approach to generate novel congeners. mdpi.com

Deeper Mechanistic Understanding and Reactivity Control

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing more selective and efficient synthetic transformations. Future research in this area will likely involve a combination of experimental and computational approaches.

Key areas of focus include: